Terfenadine

Overview

Description

Terfenadine, a second-generation histamine H1-receptor antagonist, was developed to address sedation associated with first-generation antihistamines. It gained prominence in the 1980s–1990s for allergic rhinitis and chronic urticaria due to its non-sedating profile . However, its use was restricted and later withdrawn in many markets (e.g., the U.S. in 1997) due to cardiotoxicity linked to hERG channel inhibition and QT prolongation, leading to fatal arrhythmias like torsades de pointes (TdP) . This review compares this compound with similar antihistamines, focusing on pharmacological, safety, and clinical profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terfenadine involves multiple steps, starting from alpha, alpha-dibenzyl-4-piperidyl methanol . The key steps include:

Formation of the piperidine ring: This involves the reaction of alpha, alpha-dibenzyl-4-piperidyl methanol with appropriate reagents to form the piperidine ring.

Substitution reactions: The introduction of the tert-butylphenyl group and the hydroxy(diphenyl)methyl group through substitution reactions.

Final assembly: The final step involves the coupling of the intermediate compounds to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Terfenadine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form its active metabolite, fexofenadine.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions are used in the synthesis of this compound and its derivatives.

Common Reagents and Conditions:

Oxidizing agents: Used for the conversion of this compound to fexofenadine.

Reducing agents: Employed in reduction reactions to modify functional groups.

Catalysts: Various catalysts are used to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Terfenadine is a selective histamine H1-receptor antagonist used to treat allergic conditions . While it was widely used, it was replaced by fexofenadine in the 1990s due to the risk of heart rhythm disruptions . However, research has explored its potential in other applications .

Allergic Conditions

This compound is a first-line agent for treating allergic rhinitis and chronic urticaria . It is effective in relieving symptoms of seasonal and perennial allergic rhinitis, allergic dermatological conditions, and other histamine-mediated disorders .

- Rhinitis this compound is more effective than a placebo and as effective as other histamine H1-receptor antagonists in relieving rhinitis symptoms . It relieves ocular symptoms better than inhaled corticosteroids, but nasal symptoms to a lesser extent . Combining oral this compound with inhaled sodium cromoglycate or an inhaled corticosteroid is more effective than using this compound alone . In a clinical trial, nasal symptoms improved in 49–60% of patients treated with this compound .

- Urticaria this compound is a first-line agent in the treatment of chronic urticaria .

- Other Histamine-Mediated Disorders this compound can be used to treat other histamine-mediated disorders .

Antigiardial Applications

Recent research has explored the potential of this compound as a treatment for giardiasis .

- Inhibition of Giardia lamblia this compound inhibits the growth and cell viability of Giardia lamblia trophozoites . It also inhibits the adhesion of Giardia lamblia to Caco-2 cells and alters the morphology of Giardia lamblia trophozoites .

- Selectivity for Giardia this compound did not affect Caco-2 cells, indicating it is selective for Giardia . The selectivity index (SI) was 10.7, suggesting this compound is a potentially selective drug for further investigation .

- Mechanism of Action this compound causes downregulation of tubulin in Giardia lamblia trophozoites . The morphological changes induced by this compound involve remodeling of tubulin on Giardia lamblia trophozoites .

Pharmacokinetics and Pharmacodynamics

This compound's effectiveness and safety can be affected by its pharmacokinetics and interactions with other drugs .

- Absorption and Metabolism this compound is rapidly absorbed, but undergoes extensive first-pass metabolism in the liver .

- Drug Interactions Concurrent use of this compound with antifungal drugs like ketoconazole, which inhibits CYP3A4, can lead to adverse effects . Inhibition of CYP3A4 prevents this compound from undergoing hepatic metabolism .

- Cardiac Effects this compound can prolong the electrocardiogram QT interval, especially with extended use, high doses, and concurrent use of antifungal drugs that inhibit CYP3A4 .

Comparison to Other Antihistamines

This compound is a non-sedating H1 antihistamine .

- Efficacy Clinical trials suggest this compound is slightly less effective than or as effective as chlorpheniramine .

- Sedation Sedation attributed to this compound is similar to that observed with a placebo and less frequent than with traditional histamine H1-receptor antagonists .

- Anticholinergic Activity this compound has lower anticholinergic activity compared to chlorpheniramine .

Mechanism of Action

Terfenadine acts as an antagonist of the histamine H1 receptor . It competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity . This compound is a prodrug, metabolized in the liver to its active form, fexofenadine, by the enzyme cytochrome P450 3A4 .

Comparison with Similar Compounds

Pharmacological Profile of Terfenadine

This compound selectively blocks peripheral H1 receptors, minimizing central nervous system (CNS) penetration due to P-glycoprotein (P-gp) efflux . It is metabolized primarily by CYP3A4 to active metabolites, including fexofenadine (the carboxylate derivative), which lacks cardiotoxicity . At therapeutic doses (60 mg twice daily), plasma concentrations remain low (<5 ng/mL), but CYP3A4 inhibition (e.g., by macrolides, azoles) increases parent drug levels, exacerbating hERG blockade .

Comparison with First-Generation Antihistamines

Sedation : Unlike diphenhydramine or clemastine, this compound exhibits negligible CNS depression due to poor blood-brain barrier penetration .

Efficacy : In a double-blind study (n=136), this compound showed comparable efficacy to clemastine in treating allergic dermatitis but with superior tolerability (sedation incidence: 4.5% vs. 12%) .

Safety : First-gen antihistamines (e.g., hydroxyzine) have anticholinergic effects (dry mouth, urinary retention), absent in this compound. However, this compound’s hERG inhibition distinguishes its cardiac risk .

Comparison with Second-Generation Antihistamines

Fexofenadine

- Metabolism : Fexofenadine, the active metabolite of this compound, bypasses CYP3A4 metabolism, reducing drug interaction risks .

- Cardiac Safety : Fexofenadine lacks hERG inhibition (IC50 > 100 μM vs. This compound’s IC50 = 0.2 μM), making it a safer alternative .

Loratadine and Cetirizine

- Cetirizine undergoes minimal metabolism .

- QT Risk : Neither prolongs QT at therapeutic doses, unlike this compound, which increases QTc by 6–12 ms at supratherapeutic levels .

Table 1: Key Comparative Parameters

| Parameter | This compound | Fexofenadine | Loratadine | Cetirizine |

|---|---|---|---|---|

| Sedative Effects | Low | Low | Low | Moderate |

| hERG Inhibition | High (IC50 0.2 μM) | Low (IC50 >100 μM) | Low | Low |

| CYP3A4 Dependency | Yes | No | Yes | No |

| QT Prolongation Risk | High | Low | Low | Low |

| Market Status | Withdrawn | Available | Available | Available |

Metabolic Pathways and Drug Interactions

- CYP3A4 Inhibition : Macrolides (erythromycin, IC50 = 4–10 μM) and azoles (ketoconazole) inhibit this compound metabolism, elevating plasma levels 10–50× and triggering TdP .

- CYP2D6 Contribution : this compound is a weak CYP2D6 substrate (Km = 13 μM), but inhibitors (e.g., fluoxetine) minimally affect its clearance .

- P-gp Efflux : Fexofenadine’s brain penetration is P-gp-dependent, unlike this compound, which has negligible CNS exposure .

Efficacy in Clinical Settings

In allergic rhinitis, this compound (60 mg BID) reduced symptoms by 50–70%, comparable to fexofenadine (180 mg QD) and superior to placebo . For chronic urticaria, 70% of patients achieved remission with this compound vs. 65% with cetirizine, though后者 has faster onset .

Adverse Effects and Toxicity Profiles

- Hepatotoxicity : A UK cohort study (n=200,000) found idiopathic acute liver disease incidence of 1.4/100,000 users, often confounded by concomitant hepatotoxic drugs .

Special Considerations

Biological Activity

Terfenadine is a potent histamine H1 receptor antagonist primarily used for the treatment of allergic conditions. While its primary action involves blocking histamine receptors, recent research has illuminated its diverse biological activities, particularly in the realms of oncology and parasitology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and safety profile.

1. Anticancer Activity

This compound has been identified as an agent that induces apoptosis in various cancer cell lines. A study focused on human colorectal cancer (HCT116) cells demonstrated that this compound inhibits cell viability by disrupting STAT3 signaling pathways. This disruption leads to a cascade of events including:

- Modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

- Activation of caspases and degradation of poly-(ADP-ribose) polymerase (PARP).

- Suppression of murine double minute-2 (Mdm2) expression while enhancing p53 levels .

2. Resensitization in Drug-Resistant Cancers

Recent findings suggest that this compound can resensitize drug-resistant cancer cells to chemotherapy agents like doxorubicin. This effect is mediated through the alteration of intracellular calcium homeostasis and the inhibition of calcium/calmodulin-dependent protein kinase II delta (CAMK2D), which plays a critical role in cell proliferation and survival .

3. Antigiardial Properties

This compound has also shown significant activity against Giardia lamblia, a protozoan parasite. In vitro studies indicated that this compound inhibits the growth and viability of Giardia trophozoites in a dose-dependent manner, with selective toxicity towards the parasite over human cells. It was observed to alter the morphology of Giardia and disrupt its adhesion to intestinal epithelial cells .

Safety Profile

While this compound exhibits promising therapeutic effects, it is essential to consider its safety profile. Historical data indicate a low risk of acute liver disease associated with this compound use, with only three cases identified among over 200,000 users in a large cohort study . However, caution is warranted due to potential drug interactions, particularly with substances that inhibit cytochrome P450 enzymes.

Case Studies

Case Study 1: Colorectal Cancer Treatment

A clinical study involving HCT116 cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through multiple signaling pathways. The study provided quantitative data supporting this compound's role as a potential anticancer agent .

Case Study 2: Drug Resistance in Ovarian Cancer

In another study, this compound was tested on multidrug-resistant ovarian cancer cells (A2780-ADR). The results showed that this compound not only inhibited cell growth but also reversed resistance to doxorubicin by targeting specific signaling pathways involved in drug metabolism and resistance .

Comparative Analysis

The following table summarizes key findings regarding the biological activities and effects of this compound:

| Biological Activity | Mechanism | Cell Type/Model | Outcome |

|---|---|---|---|

| Anticancer | Inhibition of STAT3 signaling | HCT116 (Colorectal cancer) | Induces apoptosis |

| Drug resistance reversal | Inhibition of CAMK2D; alteration of calcium homeostasis | A2780-ADR (Ovarian cancer) | Resensitizes to doxorubicin |

| Antigiardial | Inhibition of growth; morphological changes | Giardia lamblia | Reduced viability and adhesion |

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of terfenadine, and how do they inform experimental design in cardiovascular studies?

this compound acts as a histamine H1 receptor antagonist but also inhibits cardiac potassium channels (hERG), leading to QT prolongation and arrhythmia risk. Researchers should design cardiovascular studies to monitor hERG channel blockade (via patch-clamp electrophysiology) and QTc interval changes (using electrocardiography in vivo). Dose-dependent effects must be assessed, as this compound's cardiotoxicity is concentration-dependent and exacerbated by metabolic inhibition .

Q. How can researchers account for this compound’s metabolic instability in preclinical models?

this compound undergoes rapid first-pass metabolism to fexofenadine, which lacks hERG inhibition. In vitro models (e.g., hepatocyte cultures) should incorporate metabolic competence or co-culture liver modules to mimic hepatic conversion. For in vivo studies, pharmacokinetic (PK) profiling is critical to distinguish parent drug vs. metabolite exposure, especially when assessing cardiotoxicity .

Q. What experimental models are appropriate for studying this compound’s peripheral antihistamine effects without central nervous system (CNS) interference?

Use animal models or human subjects with validated peripheral histamine challenges (e.g., skin prick tests). This compound’s low blood-brain barrier penetration (due to P-glycoprotein efflux) makes it suitable for isolating peripheral H1 receptor effects. Motion sickness studies using rotating chair tests (as in NASA trials) can validate its peripheral efficacy without CNS confounding .

Advanced Research Questions

Q. How can in vitro-to-in vivo discrepancies in this compound’s toxicity be resolved methodologically?

In vitro systems often overestimate this compound’s toxicity due to absent metabolic clearance. Advanced models like "human-on-a-chip" systems (e.g., integrating cardiac and liver modules) replicate first-pass metabolism, showing reduced parent drug toxicity. Concurrently, measure fexofenadine levels and use PK/pharmacodynamic (PD) modeling to correlate in vitro findings with clinical outcomes .

Q. What strategies address contradictory data on this compound’s proarrhythmic vs. potential antiarrhythmic effects?

Contradictions arise from concentration-dependent dual ion channel effects. At low doses, this compound blocks hERG (proarrhythmic), while higher doses inhibit L-type calcium channels (antiarrhythmic). Use tiered experimental approaches:

- Step 1: Evaluate hERG inhibition (IC50 ~204 nM) and calcium channel blockade in isolated cardiomyocytes .

- Step 2: Validate in arrhythmia models (e.g., aconitine-induced ventricular tachycardia in rats) with simultaneous ECG and hemodynamic monitoring .

Q. How can researchers optimize hepatobiliary transporter studies to predict this compound-drug interactions?

Use sandwich-cultured hepatocytes (SCH) to quantify uptake (e.g., OATP1B1), metabolism, and biliary excretion. SCH models revealed this compound’s hepatocyte uptake rate (2.5 h⁻¹) exceeds fexofenadine’s (0.08 h⁻¹), while biliary excretion favors fexofenadine (0.44 h⁻¹ vs. 0.039 h⁻¹). Co-administer transporter inhibitors (e.g., cyclosporine for OATP) to identify interaction risks .

Q. Methodological Considerations

Q. What statistical frameworks are recommended for analyzing this compound-induced QTc prolongation in clinical trials?

Adopt the International Conference on Harmonisation (ICH) E14 guidelines:

- Use repeated-measures ANOVA to adjust for baseline QTc.

- Apply concentration-QTc modeling to correlate plasma levels with ECG changes.

- Predefine outlier thresholds (e.g., QTc >500 ms or ΔQTc >60 ms) to flag arrhythmia risk .

Q. How do human-on-a-chip systems improve this compound toxicity prediction compared to traditional models?

These systems integrate metabolically active liver modules with cardiac tissues, enabling real-time metabolite monitoring. For this compound, the liver module converts it to fexofenadine, mitigating cardiotoxicity. This approach predicted in vivo outcomes with >90% accuracy in preclinical validation, reducing false positives from static in vitro assays .

Q. What are key considerations when designing studies on this compound’s apoptotic effects in cancer cells?

this compound induces apoptosis in melanoma via ROS-dependent caspase activation. Key steps:

- Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to confirm Ca²⁺ homeostasis disruption.

- Quantify ROS (DCFDA assay) and caspase-4/-9 activity (fluorogenic substrates).

- Validate specificity using hERG knockout models to isolate ion channel vs. H1 receptor effects .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting evidence on this compound’s efficacy in motion sickness vs. its arrhythmia risk?

NASA’s trial showed this compound (300 mg) reduced motion sickness via peripheral H1 blockade without CNS effects. However, high doses or metabolic inhibition (e.g., CYP3A4 inhibitors) increase parent drug levels, triggering hERG blockade. Mitigation strategies:

- Limit dosing to <60 mg/day in clinical use.

- Screen subjects for CYP3A4 polymorphisms or concomitant medications (e.g., ketoconazole) in trials .

Tables for Key Data

| Parameter | This compound | Fexofenadine | Source |

|---|---|---|---|

| hERG IC50 | 204 nM | No inhibition | |

| Hepatocyte Uptake Rate (h⁻¹) | 2.5 | 0.08 | |

| Biliary Excretion Rate (h⁻¹) | 0.039 | 0.44 | |

| QTc Prolongation Threshold | >300 ng/mL | Not observed |

Properties

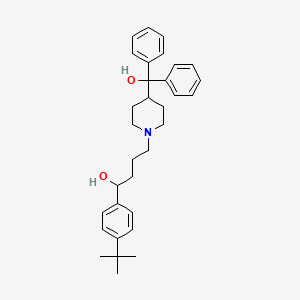

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGOEEXESWIERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023642 | |

| Record name | Terfenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045, In water, 9.63X10-2 mg/L at 25 °C, 4.58e-04 g/L | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder, Crystals from acetone | |

CAS No. |

50679-08-8 | |

| Record name | Terfenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50679-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terfenadine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050679088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | terfenadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | terfenadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=665802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terfenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terfenadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERFENADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BA5G9Y06Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146.5-148.5 °C, 146.5 - 148.5 °C | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.